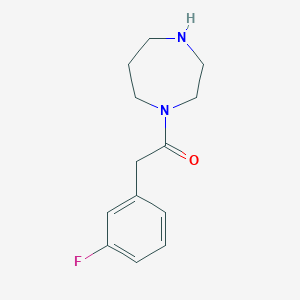

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O/c14-12-4-1-3-11(9-12)10-13(17)16-7-2-5-15-6-8-16/h1,3-4,9,15H,2,5-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKKMYJAYBHICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Conformational Studies of 1 1,4 Diazepan 1 Yl 2 3 Fluorophenyl Ethanone

Spectroscopic Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While 1D ¹H and ¹³C NMR provide primary information about the chemical environment of atoms, 2D NMR techniques are essential for unambiguously assigning signals and probing through-bond and through-space correlations, which are critical for conformational analysis.

For 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone, the ¹H NMR spectrum is expected to show complex multiplets for the diazepane ring protons due to their diastereotopic nature and restricted rotation around the amide C-N bond. The aromatic region would display characteristic splitting patterns for a 3-substituted fluorophenyl group.

2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to map the connectivity. COSY reveals ¹H-¹H coupling networks, allowing for the assignment of adjacent protons within the diazepane and phenylacetyl moieties. HSQC correlates protons directly attached to carbon atoms, enabling the definitive assignment of the ¹³C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides crucial information about the spatial proximity of protons, which is fundamental to understanding the molecule's preferred conformation. For instance, NOESY can reveal correlations between protons on the diazepane ring and the phenylacetyl side chain, helping to define the orientation of the substituent relative to the ring. The observation of cross-peaks between specific protons across the seven-membered ring can help differentiate between possible ring conformations, such as chair, boat, or twist-boat forms. nih.gov

Table 1: Hypothetical ¹³C and ¹H NMR Chemical Shift Assignments for this compound

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| Carbonyl (C=O) | ~170.5 | - | - |

| Diazepane C2/C7 | ~45-55 | ~3.5-3.8 | m |

| Diazepane C3/C6 | ~45-55 | ~2.7-3.0 | m |

| Diazepane C5 | ~28-30 | ~1.8-2.0 | m |

| Methylene (B1212753) (-CH₂-) | ~35.6 | ~3.7 | s |

| Aromatic C1' (C-CH₂) | ~138.3 | - | - |

| Aromatic C2' (C-H) | ~130.0 (d, J_CF ≈ 8 Hz) | ~7.1-7.3 | m |

| Aromatic C3' (C-F) | ~162.5 (d, J_CF ≈ 245 Hz) | - | - |

| Aromatic C4' (C-H) | ~115.0 (d, J_CF ≈ 21 Hz) | ~7.1-7.3 | m |

| Aromatic C5' (C-H) | ~124.0 (d, J_CF ≈ 3 Hz) | ~7.3-7.4 | m |

| Aromatic C6' (C-H) | ~114.5 (d, J_CF ≈ 22 Hz) | ~7.1-7.3 | m |

Note: Data is representative and based on analogous structures. Actual values may vary. The presence of rotamers due to hindered amide bond rotation can lead to signal broadening or the appearance of multiple sets of signals. rsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of the title compound is dominated by a strong absorption band corresponding to the tertiary amide carbonyl (C=O) stretch. This peak is typically observed in the range of 1630-1680 cm⁻¹. nih.govnih.gov Other significant absorptions include C-N stretching vibrations from the diazepane ring and the amide group, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-H stretching vibrations above 2800 cm⁻¹. The C-F bond of the fluorophenyl group gives rise to a strong absorption typically found in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for non-polar bonds. The aromatic ring vibrations often produce strong Raman signals. A key feature in the Raman spectrum would be the C=O stretch, which, while strong in the IR, is also Raman active. nih.gov The "fingerprint in the fingerprint" region (1550–1900 cm⁻¹) is particularly useful for identifying active pharmaceutical ingredients, as it often contains signals from C=O and C=N vibrations that are absent in common excipients. spectroscopyonline.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | FT-IR | 3050-3100 | Medium |

| C-H Stretch (Aliphatic) | FT-IR | 2850-2960 | Medium-Strong |

| C=O Stretch (Amide) | FT-IR | ~1655 | Strong, Sharp |

| C=C Stretch (Aromatic) | Raman/IR | 1580-1610 | Strong (Raman) |

| C-F Stretch | FT-IR | 1100-1250 | Strong |

| C-N Stretch (Diazepane/Amide) | FT-IR | 1200-1350 | Medium |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. Using high-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI), the elemental composition of the parent ion and its fragments can be determined with high accuracy. wvu.edu

The ESI-MS spectrum in positive ion mode would show a prominent protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments involve isolating this parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions.

A plausible fragmentation pathway for this compound would likely involve initial cleavages at the most labile bonds, such as the amide bond or bonds adjacent to the nitrogen atoms.

Proposed Key Fragmentation Pathways:

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the methylene bridge, leading to the formation of a 3-fluorophenylacetylium ion or the complementary 1-formyl-1,4-diazepane fragment.

Ring Opening: Fission of the diazepane ring is a common pathway for cyclic amines. This can occur through various mechanisms, often initiated by cleavage adjacent to a nitrogen atom, resulting in a series of smaller charged fragments.

Loss of the Side Chain: Cleavage of the N-C(O) bond to lose the entire 2-(3-fluorophenyl)ethanone side chain, resulting in a protonated diazepane ring.

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Proposed) | Proposed Structure/Fragment Name | Pathway |

| 251.1398 | [M+H]⁺ (Protonated Parent Molecule) | - |

| 153.0502 | 3-Fluorophenylacetylium ion | Cleavage of the N-C(O) bond |

| 100.0971 | 1,4-Diazepane ring fragment | Loss of the 2-(3-fluorophenyl)acetyl group |

| 109.0402 | Tropylium-like ion from fluorophenyl moiety | Rearrangement and fragmentation of the fluorophenylacetyl side chain |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles. This technique is invaluable for unambiguously determining the conformation of the flexible diazepane ring and the orientation of the phenylacetyl substituent in the crystal lattice. mdpi.com

A hypothetical crystal structure of this compound could reveal that the seven-membered diazepane ring adopts a specific conformation, such as a twist-chair or twist-boat geometry, to minimize steric strain. nih.govnih.gov The analysis would also detail the planarity of the amide group and the dihedral angle between the phenyl ring and the amide plane.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~12.0 |

| c (Å) | ~11.0 |

| β (°) | ~98.5 |

| V (ų) | ~1370 |

| Z (molecules/unit cell) | 4 |

| Key Intermolecular Forces | C-H···O and C-H···F hydrogen bonds, van der Waals forces |

Conformational Analysis and Stereochemical Considerations of the Diazepane Ring

The seven-membered 1,4-diazepane ring is conformationally flexible and can exist in several low-energy forms, including chair, boat, and twist-boat conformations. For N,N'-disubstituted 1,4-diazepanes, computational and experimental studies have often indicated that a twist-boat conformation is the most stable, as it can alleviate steric interactions between the substituents and the ring itself. nih.gov

The conformation of the diazepane ring in the title compound is influenced by several factors:

Amide Resonance: The partial double-bond character of the C-N amide bond restricts rotation and influences the local geometry at the N1 position.

Steric Hindrance: The bulky 3-fluorophenylacetyl group at the N1 position will favor a conformation that minimizes steric clash with the rest of the ring.

Torsional Strain: The molecule will adopt a conformation that minimizes the torsional strain within the seven-membered ring.

The combination of advanced NMR techniques, particularly NOESY, and single-crystal X-ray crystallography provides a powerful approach to fully characterize this conformational landscape. NOESY data can confirm the through-space proximity of protons consistent with a specific ring conformation in solution, while X-ray data provides a precise snapshot of the preferred conformation in the solid state. These two states may or may not be identical, but together they offer a comprehensive understanding of the molecule's stereochemical properties.

Theoretical and Computational Investigations on 1 1,4 Diazepan 1 Yl 2 3 Fluorophenyl Ethanone

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecular systems. nih.govnanobioletters.commdpi.com These calculations provide a foundational understanding of molecular stability, reactivity, and region-specific chemical properties. For 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine its optimized geometric structure and electronic properties. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting chemical reactivity. nih.govnih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map further illuminates the electronic landscape of the molecule. The MEP map visualizes the charge distribution, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For the title compound, the negative potential is concentrated around the carbonyl oxygen and the fluorine atom, indicating these are the primary sites for electrophilic attack. Positive potential is typically found around the hydrogen atoms of the diazepane ring, suggesting these are sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (B3LYP/6-311G(d,p)) | Implication |

| HOMO Energy | -6.54 eV | Region of electron donation (primarily on the diazepane and phenyl rings) |

| LUMO Energy | -0.89 eV | Region of electron acceptance (localized on the ethanone (B97240) and fluorophenyl moiety) |

| HOMO-LUMO Gap (ΔE) | 5.65 eV | High kinetic stability and low chemical reactivity |

| Dipole Moment | 3.45 D | Indicates a polar molecule with significant charge separation |

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum calculations are ideal for static, gas-phase properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, including their conformational flexibility and interactions with a solvent. nih.govnih.govrsc.org MD simulations for this compound can be performed to understand its behavior in an aqueous environment, which is more representative of biological conditions. mdpi.com

A typical simulation involves placing the molecule in a box of water molecules and calculating the forces between all atoms over a period of nanoseconds. nih.gov The resulting trajectory provides detailed information on the molecule's conformational landscape. The seven-membered diazepane ring is known for its conformational flexibility, capable of adopting various twist-chair and boat-chair conformations. MD simulations can reveal the most stable conformers in solution and the energy barriers for interconversion between them.

Key insights from MD simulations include:

Conformational Preferences: Identifying the dominant conformations of the diazepane ring and the rotational freedom around the C-N and C-C single bonds of the ethanone linker.

Solvation Effects: Analyzing the radial distribution functions of water molecules around key functional groups (like the carbonyl oxygen and amine groups) to understand how the molecule is solvated.

Root Mean Square Deviation (RMSD): Calculating the RMSD of the molecule's backbone over time to assess its structural stability and whether it reaches an equilibrium state during the simulation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can be used to validate and interpret experimental data. DFT calculations can accurately forecast vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. nanobioletters.comresearchgate.net

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculated values are often in excellent agreement with experimental spectra, aiding in the definitive assignment of signals. Similarly, calculated IR frequencies, after applying a suitable scaling factor to account for anharmonicity and basis set limitations, can be matched with experimental IR spectra to assign specific vibrational modes, such as the characteristic C=O stretch of the ketone and N-H stretches of the diazepane ring. researchgate.net

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Parameter | Calculated Value | Hypothetical Experimental Value | Assignment |

| ¹³C NMR (δ, ppm) | 171.2 | 170.5 | C=O (Ketone) |

| 163.5 (d, J=245 Hz) | 162.9 (d, J=244 Hz) | C-F | |

| 55.8 | 55.1 | -CH₂- (adjacent to C=O) | |

| ¹H NMR (δ, ppm) | 3.85 (s, 2H) | 3.81 (s, 2H) | -CH₂- (adjacent to C=O) |

| 7.30-7.45 (m, 1H) | 7.35-7.48 (m, 1H) | Aromatic CH | |

| IR (ν, cm⁻¹) | 1685 | 1680 | C=O Stretch |

| 3320 | 3315 | N-H Stretch |

Computational Studies of Intramolecular Interactions and Hydrogen Bonding Networks

The three-dimensional structure and stability of a molecule are significantly influenced by intramolecular interactions, particularly hydrogen bonds. mdpi.comnih.govnih.gov Although this compound lacks strong conventional hydrogen bond donors like -OH, it can form weaker C-H···O and C-H···N intramolecular hydrogen bonds. These interactions, while individually weak, can collectively play a crucial role in stabilizing specific conformations. nih.gov

Atoms in Molecules (AIM) theory is a computational tool used to analyze the electron density topology to identify and characterize such weak interactions. mdpi.com The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond. For a weak hydrogen bond, one would expect a low ρ value and a small positive ∇²ρ value. mdpi.com

Table 3: Predicted Intramolecular Interactions in a Stable Conformer

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Bond Critical Point (BCP) Analysis |

| Weak Hydrogen Bond | C-H ··· O=C | 2.45 | Presence of BCP confirmed |

| Weak Hydrogen Bond | C-H ··· N (diazepane) | 2.58 | Presence of BCP confirmed |

Reactivity Profiles and Derivatization Strategies for 1 1,4 Diazepan 1 Yl 2 3 Fluorophenyl Ethanone

Nucleophilic and Electrophilic Reactivity of the Ethanone (B97240) and Aza-Heterocycle Moieties

The reactivity of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone is largely dictated by the interplay between the ethanone group and the 1,4-diazepane ring.

Ethanone Moiety: The ethanone group features a carbonyl carbon that is electrophilic in nature. This site is susceptible to nucleophilic attack, allowing for a range of addition reactions. The carbonyl oxygen, with its lone pairs of electrons, acts as a nucleophilic center and can be protonated or coordinate to Lewis acids, thereby activating the carbonyl carbon for subsequent reactions.

Aza-Heterocycle (1,4-Diazepane) Moiety: The 1,4-diazepane ring contains two nitrogen atoms with distinct reactivity profiles.

The nitrogen at position 1 (N-1) is part of an amide linkage with the ethanone carbonyl group. Due to the electron-withdrawing resonance effect of the carbonyl, the lone pair on this nitrogen is delocalized, rendering it significantly less nucleophilic and generally unreactive towards alkylation or acylation under standard conditions.

In contrast, the nitrogen at position 4 (N-4) is a secondary amine. This nitrogen possesses a lone pair of electrons, making it a primary nucleophilic and basic center in the molecule. It readily participates in reactions such as alkylation, acylation, sulfonylation, and reductive amination. This site is the most common target for introducing structural diversity into the diazepane ring.

The strain within the seven-membered diazepine (B8756704) ring is relatively low compared to smaller heterocycles like azetidines, meaning that ring-opening reactions are not typically favored unless the ring is activated, for instance, by quaternization of a nitrogen atom. nih.gov

Functional Group Transformations and Modifications of the Fluorophenyl Ring

The 3-fluorophenyl ring is another key site for derivatization. The presence of the fluorine atom and the ethanone side chain influences the regioselectivity of further substitutions.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing and resonance electron-donating effects. The acetyl group attached to the benzene (B151609) ring via a methylene (B1212753) bridge (-CH2-CO-) acts as a deactivating group. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts acylation would proceed under forcing conditions, with substitution patterns dictated by the combined directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: The fluorine atom can potentially be displaced via nucleophilic aromatic substitution (SNAr). However, this typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine, which are absent in this specific structure. Consequently, such transformations would necessitate harsh reaction conditions.

Modification of the Fluorine Atom: While direct modification is challenging, the introduction of fluorine into aromatic rings is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding interactions. mdpi.com The fluorophenyl group is known to participate in specific polar interactions that can enhance binding to biological targets. researchgate.netmdpi.com

Synthesis of Analogues and Homologues for Structure-Reactivity Relationship Studies

The synthesis of analogues is fundamental to establishing structure-reactivity relationships (SRR). For diazepine-containing compounds, modifications are typically explored at three main positions: the diazepine ring, the aromatic ring, and the linker group. researchgate.netresearchgate.net

Diazepine Ring Modification: The nucleophilic N-4 amine is the primary handle for derivatization. Introducing various alkyl or aryl groups can alter steric bulk, lipophilicity, and basicity.

Fluorophenyl Ring Modification: The position and number of fluorine atoms can be varied, or other substituents (e.g., chloro, bromo, methyl, methoxy) can be introduced to probe electronic and steric effects. researchgate.net The synthesis of such analogues often requires starting from differently substituted benzophenones or related precursors. google.com

Linker Modification: The length of the ethanone linker can be extended or shortened to create homologues, which can provide insights into the optimal spatial arrangement of the key pharmacophoric elements.

Various synthetic routes have been developed for diazepine derivatives, often involving the condensation of diamines with carbonyl compounds or the cyclization of appropriately substituted intermediates. ijpcbs.comnih.govjocpr.com These established methods can be adapted for the systematic synthesis of analogues of this compound.

Table 1: Strategies for Analogue Synthesis and Their Rationale This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Modification Site | Type of Modification | Example Reagents/Reactions | Rationale for SRR Studies |

|---|---|---|---|

| 1,4-Diazepane Ring (N-4) | Alkylation | Methyl iodide, Benzyl bromide | Investigate steric and electronic effects of N-substituents. |

| 1,4-Diazepane Ring (N-4) | Acylation | Acetyl chloride, Benzoyl chloride | Introduce amide groups to alter hydrogen bonding capacity and polarity. |

| 1,4-Diazepane Ring (N-4) | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Access a wide range of N-alkyl substituents. |

| Fluorophenyl Ring | Change Substituent Position | Use 2-fluorophenyl or 4-fluorophenyl starting materials | Evaluate the impact of substituent position on conformation and activity. |

| Fluorophenyl Ring | Change Substituent Identity | Use chloro-, bromo-, or methyl-phenyl starting materials | Probe the influence of different electronic and steric properties. researchgate.netresearchgate.net |

Potential Applications in Advanced Materials Science and Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

The molecular structure of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone makes it a versatile scaffold for the synthesis of more complex molecules. The seven-membered diazepine (B8756704) ring is a privileged structure in medicinal chemistry, often associated with compounds that act on the central nervous system. nih.govnih.gov The synthesis of various diazepine and benzodiazepine (B76468) derivatives often involves multi-step procedures where a core structure, such as this one, can be systematically modified. nih.govresearchgate.net

Key reactive sites that enable its use as a building block include:

The 1,4-Diazepane Ring: The secondary amine within this ring system offers a nucleophilic site for further functionalization, such as alkylation or acylation, to introduce new substituents.

The Ketone Group: The carbonyl group can undergo a wide range of chemical transformations, including reduction to an alcohol, reductive amination to form new amines, or reactions with organometallic reagents to create tertiary alcohols.

The Fluorophenyl Ring: The aromatic ring can be subject to electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's electronic and steric properties.

The development of efficient synthetic protocols, such as those catalyzed by transition metals, has expanded the ability to create diverse libraries of benzodiazepine derivatives from such foundational intermediates. mdpi.comresearchgate.net

Integration into Polymer Systems or Supramolecular Assemblies

While no direct studies link this compound to polymer science, its features suggest a potential for incorporation into larger macromolecular structures. The formation of supramolecular assemblies is driven by non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic effects.

This molecule possesses functionalities capable of participating in such interactions:

The diazepane ring contains a hydrogen bond donor (the N-H group) and two nitrogen atoms that can act as hydrogen bond acceptors.

The 3-fluorophenyl ring can engage in π-π stacking with other aromatic systems.

By functionalizing this core, it could potentially be used as a monomer in polymerization reactions or as a component in self-assembling systems to create materials with ordered nanostructures. The properties of supramolecules can be finely tuned through the modification of their building blocks, a strategy that could be applied here to develop novel functional materials. acs.org

Catalytic Applications or Ligand Design for Metal Complexes

The 1,4-diazepane moiety is an excellent candidate for ligand design in coordination chemistry. The two nitrogen atoms within the seven-membered ring are positioned to act as a bidentate ligand, capable of chelating to a metal center. The study of metal complexes with benzodiazepine and related diazepine structures has become an area of significant interest, partly because metal coordination can enhance or modify the biological activity of the organic ligand. nih.govjetir.org

The formation of metal complexes with ligands containing a 1,4-diazepine core has been reported, demonstrating the viability of this chemical scaffold in coordination chemistry. The electronic properties of the resulting metal complex could be tuned by the substituents on the organic framework. In this compound, the electron-withdrawing fluorine atom on the phenyl ring could influence the electron density at the metal center, thereby affecting the complex's stability, reactivity, and catalytic potential. Such complexes have potential applications in catalysis and as novel therapeutic or diagnostic agents. nih.govresearchgate.net

Development of Novel Synthetic Reagents or Intermediates

The most immediate and practical application of this compound is as a chemical intermediate in organic synthesis. appchemical.com Its availability from commercial suppliers indicates its use in research and development, particularly for creating libraries of related compounds for screening purposes.

As an intermediate, it provides a gateway to a wide range of derivatives. For instance, heterocyclic ketene (B1206846) aminals, which share some structural similarities, are known to be valuable synthons for creating fused heterocyclic systems with potential applications in medicine and agriculture. nih.gov Similarly, this diazepanone derivative can be used to synthesize novel, highly functionalized benzo-fused diazepinones and related structures through sequential reaction strategies. researchgate.net Its trifunctional nature (amine, ketone, aromatic ring) allows for selective and stepwise modifications, making it a valuable tool for synthetic chemists aiming to construct complex and diverse molecular architectures.

Summary of Potential Applications

| Application Area | Relevant Structural Features | Potential Function |

|---|---|---|

| Complex Molecular Architectures | Diazepane ring, ketone group, fluorophenyl ring | Versatile scaffold for multi-step synthesis of novel compounds, particularly for medicinal chemistry. |

| Supramolecular Assemblies | N-H donor, nitrogen acceptors, aromatic ring | Component for self-assembly through hydrogen bonding and π-π stacking to form ordered materials. |

| Ligand Design | Two nitrogen atoms in the diazepine ring | Bidentate ligand for coordinating with metal ions to form complexes for catalysis or therapeutic use. |

| Synthetic Intermediate | Multiple reactive sites | Starting material for the synthesis of diverse libraries of diazepine derivatives for research and drug discovery. |

Future Directions and Emerging Research Avenues for 1 1,4 Diazepan 1 Yl 2 3 Fluorophenyl Ethanone Research

Unexplored Synthetic Routes and Green Chemistry Approaches

Key Green Chemistry Strategies:

Catalysis: The use of catalytic reactions, including biocatalysis (enzymatic catalysis) and heterogeneous catalysis, can significantly improve efficiency and reduce waste compared to stoichiometric reagents. mdpi.comwisdomgale.com Investigating enzymatic acylation or the use of recyclable solid-supported catalysts for the amide bond formation step could be a fruitful area of research.

Alternative Solvents: Traditional organic solvents often pose environmental and health risks. jocpr.com Research into replacing solvents like dichloromethane or acetonitrile with greener alternatives such as water, supercritical CO2, or bio-based solvents is crucial. jocpr.com Solvent-free reaction conditions should also be explored. wisdomgale.com

Energy Efficiency: Innovative techniques like microwave-assisted synthesis and continuous flow processing can drastically reduce reaction times and energy consumption. mdpi.com These methods often lead to higher yields and purities, minimizing the need for extensive purification steps.

A comparative overview of a potential traditional synthesis versus greener alternatives is presented below.

| Feature | Traditional Approach (e.g., Schotten-Baumann) | Green Chemistry Approach |

| Solvent | Dichloromethane, Diethyl ether | Water, Ethanol, or solvent-free |

| Reagents | 3-Fluorophenylacetyl chloride, excess base (e.g., triethylamine) | 3-Fluorophenylacetic acid (activated in situ), biocatalyst (e.g., lipase) |

| Energy Input | Conventional heating (reflux) | Microwave irradiation or flow reactor |

| Waste Profile | Halogenated organic waste, amine salt byproducts | Minimal waste, biodegradable byproducts |

| Atom Economy | Moderate | High |

Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

Optimizing synthetic reactions requires a deep understanding of reaction kinetics and mechanisms. Traditional offline analysis methods, such as thin-layer chromatography (TLC) or intermittent sampling for HPLC, can be time-consuming and may not provide a complete picture of the reaction dynamics. coleparmer.co.uk Advanced, real-time monitoring techniques offer a powerful solution for tracking the synthesis of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone as it happens. rsc.org

In-line monitoring provides continuous analysis, allowing for immediate feedback on reaction conditions. nih.gov This enables rapid optimization of parameters like temperature, flow rate, and reagent stoichiometry to maximize yield and minimize impurities. coleparmer.co.uk

Applicable Real-time Monitoring Techniques:

| Spectroscopic Technique | Information Provided | Potential Application in Synthesis |

| Flow NMR Spectroscopy | Quantitative concentration data for reactants, intermediates, and products. rsc.org | Directly monitor the conversion of 1,4-diazepane and the formation of the amide product without external calibration. rsc.org |

| Raman Spectroscopy | Vibrational mode changes, sensitive to functional group transformations. nih.gov | Track the disappearance of the C=O stretch of an activated carboxylic acid and the appearance of the amide C=O stretch. nih.gov |

| Infrared (IR) Spectroscopy | Similar to Raman, provides information on functional group changes. rsc.org | In-line monitoring of the reaction progress in a flow chemistry setup. |

| Mass Spectrometry (e.g., DART-MS) | Direct analysis of reaction components, providing mass information. nih.gov | Rapidly identify product formation and potential byproducts in heterogeneous reaction mixtures. nih.govrsc.org |

By integrating these techniques, especially within a continuous-flow reactor setup, a highly controlled and optimized synthesis can be achieved, ensuring consistent product quality. nih.gov

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how molecules are designed and synthesized. researchgate.net For a compound like this compound, AI and machine learning (ML) can accelerate research by predicting its properties and devising optimal synthetic routes.

AI/ML in Chemical Research:

Property Prediction: Machine learning models, trained on vast datasets of chemical structures and their measured properties, can predict various characteristics of new molecules. For the target compound, this could include physicochemical properties (e.g., solubility, logP), spectroscopic signatures (NMR, IR spectra), and potential biological activities.

Retrosynthetic Analysis: AI-powered tools can perform complex retrosynthetic analysis, suggesting multiple viable synthetic pathways. pharmafeatures.comacs.org These algorithms learn from millions of published reactions to propose novel and efficient disconnections that might not be obvious to a human chemist. pharmafeatures.com This can significantly shorten the time required for synthesis planning. mdpi.com

Reaction Optimization: AI algorithms can predict the outcomes of chemical reactions under various conditions (temperature, solvent, catalyst). researchgate.net This predictive power allows for the in silico optimization of the synthesis of this compound, reducing the number of real-world experiments needed. researchgate.net

Automated Synthesis: The integration of AI-driven synthesis planning with robotic lab platforms enables the automated execution of chemical reactions. mdpi.com This approach can increase reproducibility and throughput, freeing up researchers to focus on more creative tasks.

| AI/ML Application | Specific Use for this compound |

| Structure-Property Relationship (QSPR) | Predict solubility, melting point, and potential toxicity. |

| Computer-Aided Synthesis Planning (CASP) | Generate multiple novel retrosynthetic routes from commercially available starting materials. acs.orgmdpi.com |

| Forward Reaction Prediction | Predict the major product and yield for the coupling of 1,4-diazepane with various 3-fluorophenylacetyl precursors. |

| Reaction Condition Recommendation | Suggest optimal base, solvent, and temperature for the key amide formation step. mdpi.com |

Addressing Fundamental Questions in Organic Chemistry through Studies of this compound

The specific structural features of this compound make it an excellent model system for investigating several fundamental questions in organic chemistry.

Conformational Analysis of Medium-Sized Rings: The seven-membered 1,4-diazepane ring is conformationally flexible. Detailed spectroscopic (e.g., variable-temperature NMR) and crystallographic studies of this molecule and its derivatives could provide valuable data on the preferred conformations (e.g., chair, boat, twist-boat) and the energetic barriers between them. This contributes to a deeper understanding of the stereoelectronics of non-six-membered ring systems.

Impact of Fluorine Substitution on Reactivity: The fluorine atom on the phenyl ring acts as a subtle but powerful electronic modulator. Systematic studies on the synthesis and reactivity of this compound, compared to its non-fluorinated and other halogenated analogues, could precisely quantify the influence of the fluorine substituent on reaction rates, equilibria, and the properties of the amide bond through inductive and resonance effects.

Kinetics of Amide Bond Formation: The acylation of the 1,4-diazepane ring involves two distinct secondary amine centers. Kinetic studies, monitored in real-time, could elucidate the relative reactivity of the two nitrogen atoms and investigate the potential for side reactions like di-acylation under different conditions. This provides insight into controlling selectivity in molecules with multiple reactive sites.

Scaffold for Medicinal Chemistry Exploration: Diazepane and benzodiazepine (B76468) structures are privileged scaffolds in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticonvulsant, anxiolytic, and anticancer properties. nih.govmdpi.comnih.gov The synthesis and functionalization of this compound could serve as a platform for developing new synthetic methodologies and creating libraries of related compounds for biological screening, potentially leading to the discovery of new therapeutic agents.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone?

The compound can be synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst, where an acyl chloride reacts with a fluorinated aromatic precursor . Alternative routes include Grignard reactions or coupling reactions involving diazepane derivatives and 3-fluorophenylacetyl intermediates. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions like hydrolysis or unwanted electrophilic substitutions .

Q. How should researchers characterize the structural integrity of this compound?

Key analytical techniques include:

- ¹H/¹³C NMR spectroscopy to confirm the presence of the diazepane ring (e.g., characteristic proton splitting patterns for seven-membered rings) and fluorophenyl substituents .

- Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .

- Infrared (IR) spectroscopy to identify ketone (C=O, ~1700 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) stretches .

Q. What are the key safety considerations when handling this compound?

Based on structurally similar compounds:

- GHS Classification : Acute toxicity (oral, dermal, inhalation; Category 4) .

- Handling Precautions : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact with skin. Store in a sealed container at room temperature in a dry, ventilated area .

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Q. How stable is this compound under typical laboratory storage conditions?

Stability is influenced by:

- Moisture sensitivity : The ketone group may hydrolyze in humid environments; store in desiccated conditions .

- Light sensitivity : Fluorinated aromatic compounds can degrade under UV light; use amber glassware .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions in Friedel-Crafts acylation .

- Catalyst Selection : Lewis acids like FeCl₃ or ZnCl₂ may offer higher selectivity compared to AlCl₃ .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) improve electrophilic reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity .

Q. What computational modeling approaches predict the compound’s interactions with biological targets?

- Molecular Docking : Simulate binding affinity to receptors (e.g., G-protein-coupled receptors) using software like AutoDock Vina. The fluorophenyl group’s electron-withdrawing effects enhance π-π stacking and hydrophobic interactions .

- QSAR Studies : Correlate structural features (e.g., dipole moments, logP) with observed bioactivity to guide derivatization .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) .

- Purity Verification : Use HPLC (>95% purity) to exclude confounding impurities .

- Meta-Analysis : Compare dose-response curves and statistical significance thresholds across studies .

Q. How does the fluorophenyl substituent influence electronic properties and reactivity?

- Electronic Effects : The meta-fluorine atom induces electron withdrawal via inductive effects, polarizing the aromatic ring and increasing electrophilicity at the ketone group .

- Steric Effects : The fluorine’s small size minimizes steric hindrance, facilitating nucleophilic attacks on the carbonyl carbon .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.